N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride
Description
The compound N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride is a structurally complex molecule featuring a fused benzothiazole-dioxane core, a diethylaminoethyl side chain, and a 5-nitrofuran carboxamide moiety.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S.ClH/c1-3-22(4-2)7-8-23(19(25)14-5-6-18(30-14)24(26)27)20-21-13-11-15-16(12-17(13)31-20)29-10-9-28-15;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMQZECYNYHWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the nitrofuran core, followed by the introduction of the benzothiazole ring through a series of condensation and cyclization reactions. Common reagents used in these steps include nitroalkanes, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.
Reduction: The nitro group can be reduced to an amine, altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines
Scientific Research Applications
Biological Applications
The unique structural features of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride suggest several potential applications in medicinal chemistry:
Antimicrobial Activity
Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties. The presence of the benzothiazole and furan rings may enhance interaction with microbial targets.
Anticancer Properties
Research on structurally similar compounds has shown potential anticancer activity. The unique combination of functional groups in this compound could lead to novel mechanisms of action against cancer cells.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor, particularly in pathways relevant to disease states. Its ability to interact with specific enzyme targets could be explored for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated structurally related compounds that share similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxybenzothiazol-2-yl)-N-(diethylamino)acetamide | Benzothiazole + diethylamino | Antimicrobial |
| 6-(diethylamino)-N-(benzothiazolyl)-furan-2-carboxamide | Furan + benzothiazole | Enzyme inhibitor |
| 4-methyl-N-(dihydrobenzo[d]thiazol-2-yl)-N-(diethylamino)butanamide | Benzothiazole + butanamide | Antidiabetic |
These studies highlight the potential for developing new therapeutic agents based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. The benzothiazole ring may interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Physicochemical Properties
The closest structural analog identified is N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (CAS 1135225-65-8). The table below highlights critical differences:
Implications of Structural Variations:
- This feature is often associated with prodrug activation in antimicrobial agents.
- Molecular Weight : The higher molecular weight of the target compound may influence pharmacokinetics, such as absorption and distribution.
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride is a synthetic compound characterized by its complex structure that integrates various functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 498.0 g/mol. Its structure features a furan ring, a dioxin moiety, and a benzothiazole derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28ClN3O3S |
| Molecular Weight | 498.0 g/mol |
| CAS Number | 1321789-10-9 |
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways . The presence of the nitrofuran group in this compound may enhance its efficacy against resistant strains of bacteria.
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer activity. Benzothiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival . In vitro studies have shown that compounds similar to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can significantly reduce the viability of cancer cell lines.
Neuroprotective Effects
Recent investigations into benzothiazole derivatives have highlighted their neuroprotective effects. These compounds may act by mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The diethylamino group is believed to enhance blood-brain barrier penetration, making this compound a candidate for further neuropharmacological studies.
The mechanisms through which N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Nitro groups are known to interact with DNA, potentially leading to strand breaks or mutations that can trigger apoptosis in cancer cells.
- Receptor Modulation : The presence of specific functional groups allows for interaction with various receptors involved in cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of benzothiazole derivatives found that modifications at the nitrogen and sulfur positions significantly enhanced activity against Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : Research involving similar furan-containing compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent anti-cancer properties .
- Neuroprotective Mechanisms : In vitro assays showed that benzothiazole-based compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure .
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous solvents to avoid hydrolysis of intermediates.
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
A multi-technique approach is required due to the compound’s structural complexity:
| Technique | Key Parameters | Application Example (Evidence) |
|---|---|---|
| 1H/13C NMR | Chemical shifts (δ 8.37 for amide NH ), coupling constants | Confirm amide bond formation |
| HRMS (ESI−) | m/z accuracy (e.g., ±0.001 Da) | Verify molecular ion peaks |
| HPLC-PDA | Retention time, UV-Vis spectra (λmax) | Purity assessment (>98%) |
| FT-IR | C=O stretch (~1660 cm⁻¹), NO₂ (~1520 cm⁻¹) | Functional group validation |
| XRD | Crystal lattice parameters | Polymorph identification (if crystalline) |
Note : Fluorescence spectroscopy (e.g., Bodipy derivatives in ) may assist in tracking labeled analogs.
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Use Design of Experiments (DoE) and Bayesian optimization () to systematically explore variables:
Critical factors : Temperature, solvent polarity, catalyst loading, reaction time.
Response surface modeling : Identify interactions between variables (e.g., solvent polarity vs. temperature).
Heuristic algorithms : Apply particle swarm optimization to navigate multi-dimensional parameter spaces .
Q. Example Workflow :
- Start with fractional factorial design to screen variables.
- Refine using central composite design for non-linear optimization.
- Validate with 3 replicates at predicted optimal conditions.
Table : Key Variables and Ranges
| Variable | Range Tested | Optimal Value (Hypothetical) |
|---|---|---|
| Temperature | 50–100°C | 75°C |
| Solvent (DMF:H2O) | 90:10 to 50:50 | 70:30 |
| Catalyst (mol%) | 1–5% | 3.2% |
Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NOE correlations or HRMS adducts)?
Answer:
Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).
HRMS adduct analysis : Use high-resolution data to distinguish [M+H]+ vs. [M+Na]+ peaks (e.g., m/z 338.0825 in ).
Dynamic NMR : Resolve rotational barriers or conformational isomerism causing split peaks.
Isotopic labeling : Introduce 15N or 13C labels to trace ambiguous signals (analogous to ’s C6-NBD-Cer).
Case Study : If a nitrofuran C=O stretch is absent in FT-IR, confirm via XPS (N 1s binding energy ~400 eV for nitro groups).
Advanced: What computational strategies predict the compound’s reactivity or biological interactions?
Answer:
Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Molecular Dynamics (MD) : Simulate solvation effects on hydrochloride salt dissociation (e.g., GROMACS with CHARMM forcefield).
Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., nitroreductase enzymes for nitrofuran activation).
Validation : Compare computational predictions with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy).
Advanced: How to design mechanistic studies for its biological activity (e.g., antimicrobial action)?
Answer:
In vitro assays : Measure MIC against E. coli or S. aureus using broth microdilution (’s root growth protocol adapted for bacteria).
Metabolomics : Track nitroreduction products via LC-MS (similar to ’s sphingolipid tracking).
Genetic knockouts : Use CRISPR-Cas9 to delete putative target genes (e.g., nitroreductase) in model organisms.
Table : Example Bioactivity Data Design
| Assay Type | Endpoint | Controls |
|---|---|---|
| MIC Determination | Bacterial growth (OD600) | Untreated, metronidazole |
| Cytotoxicity | Mammalian cell viability (MTT assay) | DMSO vehicle, cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
